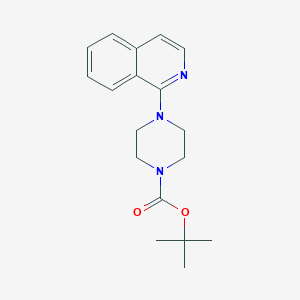

Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-isoquinolin-1-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-15-7-5-4-6-14(15)8-9-19-16/h4-9H,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMXGIDINZEYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10711438 | |

| Record name | tert-Butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10711438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205264-33-1 | |

| Record name | tert-Butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10711438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate (CAS No. 205264-33-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a validated synthetic pathway, and its analytical characterization. Furthermore, it explores the pharmacological significance of the isoquinoline-piperazine scaffold, particularly its role as a key intermediate in the development of ligands targeting dopamine receptors, which are implicated in a range of neurological and psychiatric disorders. This whitepaper serves as a crucial resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Isoquinoline-Piperazine Scaffold

The fusion of an isoquinoline nucleus with a piperazine ring creates a privileged scaffold in medicinal chemistry. Isoquinoline and its derivatives are present in numerous natural alkaloids and synthetic compounds, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The piperazine ring, a common pharmacophore, is known to improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.

This compound (CAS No. 205264-33-1) emerges as a pivotal intermediate, combining these two valuable moieties. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, stepwise functionalization, making it an ideal starting material for the synthesis of diverse compound libraries for high-throughput screening. Its primary utility lies in the synthesis of potent and selective ligands for G-protein coupled receptors (GPCRs), most notably dopamine receptors.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 205264-33-1 | [ChemScene] |

| Molecular Formula | C₁₈H₂₃N₃O₂ | [ChemScene] |

| Molecular Weight | 313.39 g/mol | [ChemScene] |

| Appearance | Solid | |

| Purity | ≥95% | [ChemScene] |

| Topological Polar Surface Area (TPSA) | 45.67 Ų | [ChemScene] |

| LogP (predicted) | 3.2919 | [ChemScene] |

| Hydrogen Bond Donors | 0 | [ChemScene] |

| Hydrogen Bond Acceptors | 4 | [ChemScene] |

| Rotatable Bonds | 1 | [ChemScene] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC3=CC=CC=C32 | [ChemScene] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol outlines a reliable method for its preparation.

Reaction Scheme

Caption: Synthesis of the target compound via nucleophilic aromatic substitution.

Experimental Procedure

Materials:

-

1-Chloroisoquinoline

-

Tert-butyl piperazine-1-carboxylate (Boc-piperazine)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling point solvent

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloroisoquinoline (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the reactants, followed by the addition of DIPEA (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Rationale for Experimental Choices:

-

The use of a high-boiling point aprotic polar solvent like DMF facilitates the dissolution of the reactants and allows for the reaction to be conducted at an elevated temperature, which is necessary to overcome the activation energy of the nucleophilic aromatic substitution.

-

A non-nucleophilic base is crucial to neutralize the hydrochloric acid formed during the reaction without competing with the piperazine nucleophile.

-

An excess of Boc-piperazine can be used to drive the reaction to completion.

-

Standard aqueous work-up procedures are employed to remove the solvent, excess base, and other water-soluble impurities.

-

Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the isoquinoline ring protons (typically in the aromatic region, δ 7.5-8.5 ppm), the piperazine ring protons (broad signals in the δ 3.0-4.0 ppm region), and a sharp singlet for the nine equivalent protons of the tert-butyl group at approximately δ 1.5 ppm.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum will display signals for the carbons of the isoquinoline ring (δ 120-160 ppm), the piperazine ring (δ 40-50 ppm), the carbonyl carbon of the Boc group (around δ 155 ppm), the quaternary carbon of the tert-butyl group (around δ 80 ppm), and the methyl carbons of the tert-butyl group (around δ 28 ppm).[1][2]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 314.4.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the carbamate at approximately 1690-1710 cm⁻¹, C-N stretching vibrations, and aromatic C-H and C=C stretching frequencies.

Pharmacological Context and Applications in Drug Discovery

The this compound scaffold is a cornerstone for the development of ligands targeting dopamine receptors, particularly the D2 and D3 subtypes. These receptors are pivotal in regulating motor control, motivation, and reward pathways, and their dysfunction is implicated in conditions such as Parkinson's disease, schizophrenia, and substance use disorders.

Dopamine D3 Receptor Ligands

There is significant interest in developing selective D3 receptor ligands. The structural similarity between D2 and D3 receptors presents a challenge in achieving selectivity. The isoquinoline-piperazine core of the title compound serves as a versatile platform for introducing various substituents to explore the structure-activity relationships (SAR) that govern D3 receptor affinity and selectivity.

Caption: Workflow for developing dopamine receptor ligands from the title compound.

Experimental Workflow: Dopamine D3 Receptor Binding Assay

A common method to evaluate the affinity of newly synthesized compounds for the D3 receptor is a competitive radioligand binding assay.

Materials:

-

Cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells).[3][4]

-

A suitable radioligand, such as [³H]-Spiperone or [³H]-7-OH-DPAT.[3][5]

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Test compounds (synthesized from the title intermediate) at various concentrations.

-

A non-specific binding determinator (e.g., haloperidol or (+)-butaclamol).[6]

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Protocol:

-

Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C).[4][5]

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Self-Validation and Causality: This protocol includes controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D3 antagonist). The specific binding is calculated by subtracting the non-specific binding from the total binding. The dose-dependent inhibition of specific binding by the test compound validates its interaction with the receptor.

Safety and Handling

As a research chemical, this compound should be handled by trained personnel in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its versatile structure allows for the synthesis of a wide range of novel compounds, particularly those targeting dopamine receptors. This guide has provided a detailed overview of its properties, synthesis, characterization, and pharmacological relevance, offering a solid foundation for researchers to leverage this compound in their quest for new and improved therapeutics for neurological and psychiatric disorders.

References

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

MDPI. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. [Link]

-

Frontiers. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. [Link]

-

MDPI. Fluorescence based HTS- compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. resources.revvity.com [resources.revvity.com]

- 4. mdpi.com [mdpi.com]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]

Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate molecular weight

An In-depth Technical Guide to Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional molecule in modern medicinal chemistry. We will delve into the precise determination of its molecular weight, detailing both theoretical calculations and empirical verification via mass spectrometry. This document further outlines a robust, field-proven protocol for its synthesis via palladium-catalyzed Buchwald-Hartwig amination, complete with a self-validating analytical workflow for structural confirmation and purity assessment. Designed for researchers, chemists, and drug development professionals, this guide explains the causality behind critical experimental choices and highlights the molecule's utility as a versatile scaffold for the development of novel therapeutics.

Introduction: The Strategic Value of Privileged Scaffolds

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a wide range of biologically active compounds. These "privileged structures" serve as high-affinity anchors for various protein targets. The isoquinoline nucleus is one such scaffold, forming the backbone of numerous natural alkaloids and synthetic molecules with activities ranging from anticancer to antimicrobial and neuroprotective effects.[1][2][3] Similarly, the piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to improve physicochemical properties like solubility and to serve as a versatile linker connecting different pharmacophores.[4]

The compound this compound, CAS 205264-33-1, strategically combines these two powerful moieties.[1] The molecule features an isoquinoline ring linked to a piperazine scaffold, with the distal nitrogen protected by a tert-butyloxycarbonyl (Boc) group. This design makes it an exceptionally valuable intermediate for several reasons:

-

Vectorial Synthesis: The mono-Boc protection allows for selective chemical modifications. The isoquinoline ring can be functionalized, or the Boc group can be readily removed under acidic conditions to expose a secondary amine for subsequent coupling reactions.

-

Fragment-Based Discovery: It serves as an advanced fragment for screening campaigns, presenting a validated heterocyclic system ready for elaboration.

-

Library Synthesis: It is an ideal starting material for creating diverse chemical libraries for structure-activity relationship (SAR) studies, particularly for targets that recognize the N-aryl piperazine pharmacophore.

This guide provides the core technical data and methodologies required to confidently synthesize, characterize, and utilize this compound in a research and development setting.

Physicochemical and Molecular Weight Characteristics

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent experimental work, from reaction stoichiometry to analytical interpretation.

Core Compound Data

The fundamental quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonym(s) | 1-Boc-4-isoquinolin-1-yl-piperazine | [1] |

| CAS Number | 205264-33-1 | [1] |

| Molecular Formula | C₁₈H₂₃N₃O₂ | [1] |

| Average Molecular Weight | 313.39 g/mol | [1] |

| Monoisotopic Mass | 313.17903 Da | Calculated |

Molecular Weight: Theory and Empirical Verification

The molecular weight is the most critical parameter for confirming the identity of a synthesized compound. It is essential to distinguish between the average molecular weight used for bulk stoichiometry and the monoisotopic mass observed in high-resolution mass spectrometry (HRMS).

-

Theoretical Average Molecular Weight: This value (313.39 g/mol ) is calculated using the weighted average of the natural abundances of all stable isotopes of each element in the formula (C₁₈H₂₃N₃O₂). It is the correct value to use when measuring reagents by mass for chemical reactions.

-

Theoretical Monoisotopic Mass: This value (313.17903 Da) is calculated using the exact mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value that is precisely measured by HRMS and is the definitive confirmation of elemental composition.

Expert Insight: The Challenge of Mass Spectrometry with Boc-Protected Amines The Boc protecting group is notoriously labile under certain analytical conditions. In mass spectrometry, particularly with energetic ionization sources or in-source fragmentation, the Boc group can cleave, leading to the observation of fragment ions instead of, or in addition to, the desired parent molecular ion.[5][6] A common fragmentation is the loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da). Therefore, the choice of a "soft" ionization technique is paramount for unambiguous verification. Electrospray Ionization (ESI) is generally well-suited for this purpose, as it imparts minimal excess energy to the analyte.

This protocol describes a self-validating method to confirm the molecular weight of the title compound.

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source. A single quadrupole or ion trap is sufficient for nominal mass confirmation, while a Time-of-Flight (TOF) or Orbitrap analyzer is required for high-resolution mass measurement.

-

Analysis Mode: Operate the instrument in positive ion mode. The basic nitrogen atoms of the piperazine and isoquinoline moieties are readily protonated.

-

Data Acquisition: Infuse the sample solution directly or via a liquid chromatography system into the ESI source. Acquire the mass spectrum over a range of m/z 100-500.

-

Expected Result & Validation: The primary ion observed should be the protonated molecule, [M+H]⁺.

-

Nominal Mass Confirmation: A peak should be observed at m/z 314.4 (313.4 + 1.0).

-

High-Resolution Confirmation (HRMS): The measured m/z should be within 5 ppm of the theoretical value for [C₁₈H₂₄N₃O₂]⁺, which is 314.18630 .

-

Troubleshooting: If a significant peak at m/z 214.1 is observed, this corresponds to the [M-Boc+H]⁺ fragment and indicates in-source fragmentation. To mitigate this, reduce the fragmentor or cone voltage on the instrument to ensure a gentler ionization process.[7]

-

Synthesis and Purification Workflow

The most reliable and scalable method for constructing the C-N bond between the isoquinoline and piperazine rings is the Buchwald-Hartwig amination.[3] This palladium-catalyzed cross-coupling reaction is highly efficient for forming bonds between aryl halides and amines.[8]

Reaction Scheme

The reaction couples 1-chloroisoquinoline with commercially available N-Boc-piperazine.[9]

Caption: Palladium-catalyzed Buchwald-Hartwig amination.

Step-by-Step Synthetic Protocol

Causality Note: This protocol employs a third-generation palladium pre-catalyst system with a bulky phosphine ligand (Xantphos) and a strong, non-nucleophilic base (NaO-t-Bu). This combination is crucial for achieving high catalytic turnover and preventing side reactions, especially with the potentially coordinating nitrogen atoms of the substrates. An inert atmosphere is mandatory to protect the catalyst and ligand from oxidative degradation.

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-chloroisoquinoline (1.0 eq.), N-Boc-piperazine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and Xantphos (0.02 eq.).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.2 M.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 1-chloroisoquinoline is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding water. Dilute with ethyl acetate and transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to elute the pure product.

Purification and Analysis Workflow

A systematic workflow ensures the isolation of a pure, well-characterized compound.

Caption: Post-synthesis purification and validation workflow.

A Self-Validating System: Analytical Characterization

The successful synthesis is only validated when the structure and purity of the final compound are unequivocally confirmed through orthogonal analytical techniques.

-

Mass Spectrometry (MS): As detailed in Protocol 2.2.1, ESI-MS confirms that the product has the correct molecular weight, providing the most direct evidence of a successful reaction.

-

Nuclear Magnetic Resonance (¹H NMR): This technique provides confirmation of the molecular structure. Key expected signals in CDCl₃ would include:

-

~8.2-7.5 ppm: A series of multiplets corresponding to the 6 aromatic protons of the isoquinoline ring.

-

~4.0-3.8 ppm: A multiplet corresponding to the 4 protons on the piperazine ring adjacent to the Boc group.

-

~3.4-3.2 ppm: A multiplet corresponding to the 4 protons on the piperazine ring adjacent to the isoquinoline ring.

-

~1.5 ppm: A large singlet, integrating to 9 protons, characteristic of the tert-butyl group of the Boc protectorate.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A typical method would involve a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid or TFA. A pure sample should exhibit a single major peak, allowing for purity determination by peak area integration (e.g., >95%).

Conclusion and Future Applications

This compound is more than a simple chemical; it is a strategic tool for accelerating drug discovery. This guide has established its precise molecular weight of 313.39 g/mol and provided a robust, well-rationalized workflow for its synthesis and characterization. The inherent modularity of this compound—allowing for either functionalization of the isoquinoline core or deprotection and subsequent reaction at the piperazine nitrogen—renders it a highly valuable intermediate. By leveraging the principles and protocols outlined herein, researchers can confidently produce and utilize this scaffold to build diverse molecular libraries and probe complex biological systems, paving the way for the next generation of therapeutics.

References

-

MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. (2008). Available at: [Link]

-

Saito, T., et al. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (2018). Forensic Toxicology. Available at: [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. (2021). Available at: [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

NIH. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). Available at: [Link]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

-

World Journal of Pharmaceutical Research. Isoquinoline derivatives and its medicinal activity. (2021). Available at: [Link]

-

Feng, B., et al. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry. Available at: [Link]

-

ResearchGate. Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). Available at: [Link]

-

PubMed Central (PMC). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. connectjournals.com [connectjournals.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate synthesis pathway overview

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmacologically active molecules. The convergence of the isoquinoline scaffold, a privileged structure in numerous natural products and pharmaceuticals, with the versatile piperazine linker, makes this compound a focal point for drug discovery programs. This technical guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, with a focus on the underlying chemical principles, optimization strategies, and practical experimental protocols. We will dissect two primary synthetic strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination, offering field-proven insights to guide researchers and drug development professionals in their synthetic endeavors.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, is structurally defined by a C-N bond linking the C1 position of the isoquinoline ring to a nitrogen atom of N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for the second piperazine nitrogen, allowing for selective functionalization in subsequent synthetic steps.

A retrosynthetic analysis logically disconnects this key C-N bond, identifying two primary synthons: an electrophilic isoquinoline species and a nucleophilic piperazine species. This leads to two dominant forward-synthetic strategies:

-

Strategy A: Nucleophilic Aromatic Substitution (SNAr): This approach utilizes a 1-haloisoquinoline (typically 1-chloroisoquinoline) as the electrophile, which directly reacts with the secondary amine of N-Boc-piperazine.

-

Strategy B: Buchwald-Hartwig Amination: This modern cross-coupling reaction employs a palladium catalyst and a specialized ligand to mediate the same bond formation, often under milder conditions and with higher efficiency.

This guide will explore the mechanistic basis, practical considerations, and comparative advantages of each pathway.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway represents a classical and often cost-effective method for forging aryl-amine bonds.[1] The reaction is predicated on the ability of an electron-deficient aromatic ring to accept nucleophilic attack, leading to the displacement of a suitable leaving group.

Mechanistic Principle

The isoquinoline ring system, containing an electronegative nitrogen atom, is inherently more susceptible to nucleophilic attack than a corresponding benzene ring. This effect is most pronounced at the C1 position. The SNAr mechanism proceeds via a two-step addition-elimination sequence:

-

Nucleophilic Addition: The secondary amine of N-Boc-piperazine attacks the C1 carbon of 1-chloroisoquinoline, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

-

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the isoquinoline ring is restored, yielding the final product.

The presence of electron-withdrawing groups on the aromatic ring typically accelerates SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate.[3][4] While the isoquinoline core itself provides sufficient activation, the reaction often requires thermal energy to overcome the initial activation barrier.

Diagram: SNAr Mechanism

Caption: The addition-elimination mechanism for SNAr.

Practical Implementation

-

Starting Materials: The key precursors are 1-chloroisoquinoline and tert-butyl piperazine-1-carboxylate. 1-chloroisoquinoline can be synthesized from isoquinoline N-oxide and phosphorus oxychloride or purchased commercially.[5] Tert-butyl piperazine-1-carboxylate is a widely available reagent.[6]

-

Reaction Conditions: The reaction is typically performed by heating the reactants in a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP at temperatures ranging from 80 to 150 °C. A non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often included to neutralize the HCl generated during the reaction.

Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and highly efficient alternative to traditional methods.[7] This palladium-catalyzed cross-coupling reaction allows for the coupling of a broad range of amines with aryl and heteroaryl halides or triflates under relatively mild conditions.[8][9]

Mechanistic Principle

The reaction proceeds through a catalytic cycle involving a palladium(0) active species. While the detailed mechanism can be complex and ligand-dependent, the generally accepted key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 1-chloroisoquinoline to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The N-Boc-piperazine coordinates to the Pd(II) center. A base then deprotonates the bound amine, forming a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle.

The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium catalyst, directly influencing reaction efficiency and scope.[7][10]

Diagram: Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Practical Implementation

-

Catalytic System: A typical system consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand, and a base.

-

Ligands: Sterically hindered, electron-rich monodentate ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., BINAP, DPPF) are highly effective for coupling with heteroaryl chlorides.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like K₃PO₄ or LHMDS can also be used.

-

-

Reaction Conditions: The reaction is typically run under an inert atmosphere (argon or nitrogen) to protect the catalyst. Anhydrous aprotic solvents like toluene, dioxane, or THF are preferred. Temperatures generally range from 80 to 110 °C, which is often milder than the conditions required for SNAr.

Comparative Analysis of Synthetic Pathways

The selection between SNAr and Buchwald-Hartwig amination depends on factors such as substrate sensitivity, desired yield, cost, and scalability.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Principle | Addition-Elimination | Pd-Catalyzed Cross-Coupling |

| Key Reagents | 1-Chloroisoquinoline, N-Boc-piperazine, Base (e.g., K₂CO₃) | 1-Chloroisoquinoline, N-Boc-piperazine, Pd-catalyst, Ligand, Base (e.g., NaOtBu) |

| Conditions | High Temperature (80-150 °C) | Moderate Temperature (80-110 °C), Inert Atmosphere |

| Typical Yield | Moderate to Good | Good to Excellent |

| Advantages | Lower cost, simpler setup, no heavy metal catalyst | Higher yields, milder conditions, broader substrate scope |

| Disadvantages | Harsher conditions, may have lower yields, limited scope | Higher cost (catalyst/ligand), requires inert atmosphere, potential metal contamination |

Detailed Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a representative procedure for the synthesis of this compound, optimized for laboratory scale.

Materials and Reagents

-

1-Chloroisoquinoline (CAS: 19493-44-8)

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (CAS: 57260-71-6)[6]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (CAS: 51364-51-3)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (CAS: 564483-18-7)

-

Sodium tert-butoxide (NaOtBu) (CAS: 865-48-5)

-

Anhydrous Toluene (CAS: 108-88-3)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Celite®

Equipment

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.025 mmol), and XPhos (0.06 mmol).

-

Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous toluene (5 mL), followed by 1-chloroisoquinoline (1.0 mmol) and N-Boc-piperazine (1.2 mmol).

-

Reaction: Seal the tube and place the mixture in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with additional ethyl acetate (10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination provides researchers with flexibility based on project-specific requirements. While SNAr offers a straightforward, metal-free approach, the Buchwald-Hartwig reaction provides a more robust and efficient pathway, characterized by milder conditions and typically higher yields. The protocols and insights provided in this guide are intended to empower researchers in the fields of chemical synthesis and drug development to confidently and efficiently produce this critical molecular intermediate.

References

- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.

- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. [URL: https://www.acs.

- Balog, J., Riedl, Z., Hajós, G., Miskolczy, Z., & Biczók, L. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ARKIVOC, 2012(5), 109-119. [URL: https://www.researchgate.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Transition_Metal_Complexes/24.

- Wikipedia. Nucleophilic aromatic substitution. [URL: https://en.wikipedia.

- Chemistry Steps. Nucleophilic Aromatic Substitution – The SNAr Mechanism. [URL: https://www.chemistrysteps.

- PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/143452]

- Dalal Institute. Aromatic Nucleophilic Substitution. [URL: https://www.dalalinstitute.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [URL: https://www.masterorganicchemistry.

- ChemicalBook. 1-Chloroisoquinoline synthesis. [URL: https://www.chemicalbook.com/synthesis/19493-44-8.htm]

- Sigma-Aldrich. 1-Chloroisoquinoline 95. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/379684]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline-Piperazine Scaffold

The fusion of an isoquinoline nucleus with a piperazine moiety creates a privileged scaffold in modern medicinal chemistry. This combination is found in a multitude of biologically active compounds, demonstrating a broad range of therapeutic applications.[1][2] Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate serves as a key intermediate in the synthesis of more complex molecules, particularly those targeting the central nervous system. The isoquinoline portion offers a rigid, aromatic structure capable of various interactions with biological targets, while the piperazine ring provides a versatile linker that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.[3][4] The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, stepwise synthesis, making it an invaluable tool for drug discovery and development.[4]

Synthesis and Mechanism: The Buchwald-Hartwig Amination

The principal synthetic route to this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This powerful transformation enables the formation of a carbon-nitrogen bond between an aryl halide (1-chloroisoquinoline) and a primary or secondary amine (tert-butyl piperazine-1-carboxylate). The reaction is favored for its high efficiency and broad substrate scope.[5]

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0)/palladium(II) interchange. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 1-chloroisoquinoline to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: Tert-butyl piperazine-1-carboxylate coordinates to the palladium center. A base then deprotonates the amine, forming a palladium-amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, this compound, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides with N-Boc-piperazine.[5][6]

Materials:

-

1-Chloroisoquinoline

-

Tert-butyl piperazine-1-carboxylate hydrochloride[7]

-

Palladium(II) acetate (Pd(OAc)2)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with 1-chloroisoquinoline (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

-

Catalyst Preparation: In a separate vial, palladium(II) acetate (2 mol%) and XPhos (4 mol%) are dissolved in a small amount of anhydrous toluene.

-

Reaction Execution: The catalyst solution is added to the Schlenk flask, followed by the addition of anhydrous toluene. The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Biological Activity and Therapeutic Potential

The isoquinoline-piperazine scaffold is a well-established pharmacophore in the development of ligands for dopamine receptors, particularly the D3 subtype.[8][9] The D3 receptor is a key target in the treatment of various central nervous system disorders, including Parkinson's disease, schizophrenia, and substance addiction.[10]

While specific biological data for this compound is not extensively reported, structure-activity relationship (SAR) studies of closely related analogs provide valuable insights into its potential activity. For instance, derivatives of 1-(isoquinolin-1-yl)piperazine have demonstrated high affinity and selectivity for the D3 receptor over the D2 receptor.[8][11]

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity | Reference |

| Analog 24c | 269 | 2.23 | 121 | [8] |

| Analog 20c | 21.7 | 0.44 | 49.2 | [8] |

This table presents data for derivatives of 1-(isoquinolin-1-yl)piperazine, not the title compound itself. The data is intended to illustrate the potential of this chemical scaffold.

The high affinity and selectivity of these derivatives for the D3 receptor suggest that this compound is a valuable precursor for the development of novel therapeutic agents targeting this receptor. The Boc-protected nitrogen provides a convenient handle for further chemical modifications to optimize the pharmacological profile.

Future Directions

The versatility of this compound as a synthetic intermediate opens up numerous avenues for future research. The Boc group can be readily removed under acidic conditions, allowing for the introduction of a wide range of substituents at the N4 position of the piperazine ring. This enables the exploration of a broad chemical space to fine-tune the affinity, selectivity, and functional activity at the D3 receptor and other potential biological targets.

Further investigations should focus on:

-

Synthesis of a focused library of derivatives: By systematically modifying the piperazine moiety, researchers can further elucidate the SAR of this scaffold.

-

In vitro pharmacological profiling: The synthesized compounds should be screened against a panel of dopamine receptors and other relevant off-targets to determine their affinity and selectivity.

-

Functional assays: Determining whether these compounds act as agonists, antagonists, or partial agonists at the D3 receptor is crucial for understanding their potential therapeutic effects.

-

In vivo studies: Promising candidates from in vitro studies should be evaluated in animal models of CNS disorders to assess their efficacy and pharmacokinetic properties.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis via the robust Buchwald-Hartwig amination provides an efficient entry point to a class of compounds with significant therapeutic potential, particularly as modulators of the dopamine D3 receptor. The insights gained from the study of its derivatives strongly suggest that this scaffold holds considerable promise for the development of novel treatments for a range of neurological and psychiatric disorders.

References

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Tert-butyl Piperazine-1-carboxylate Hydrochloride | C9H19ClN2O2 | CID 2755973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

This guide provides a comprehensive overview of the synthetic pathways leading to tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate, a key building block in contemporary drug discovery. The N-aryl piperazine motif is a prevalent scaffold in a multitude of biologically active molecules, and a thorough understanding of its synthesis is paramount for researchers in medicinal chemistry and process development.[1][2] This document delves into the preparation of the critical intermediates and their subsequent coupling, offering detailed protocols, mechanistic insights, and the rationale behind experimental choices.

Strategic Overview of the Synthesis

The synthesis of the target molecule is strategically divided into two main stages: the preparation of the key intermediates, 1-chloroisoquinoline and tert-butyl 1-piperazinecarboxylate (N-Boc-piperazine), followed by their palladium-catalyzed cross-coupling. This modular approach allows for the efficient and controlled construction of the final product.

Sources

solubility profile of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate in different solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Solubility Profile of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Abstract

Solubility is a critical physicochemical property that dictates the developability and ultimate clinical success of a new chemical entity.[1][2] Poor aqueous solubility can lead to low bioavailability, hinder formulation efforts, and generate unreliable data in preclinical assays.[3][4] This technical guide provides a comprehensive overview of the expected solubility profile of this compound, a molecule featuring a Boc-protected piperazine core linked to an isoquinoline moiety. Due to the presence of basic nitrogen atoms, its solubility is expected to be highly pH-dependent. This document outlines the theoretical principles governing its solubility, presents a predicted solubility profile in various pharmaceutically relevant solvents, and provides a detailed, field-proven experimental protocol for accurate thermodynamic solubility determination based on the gold-standard shake-flask method, as endorsed by international regulatory guidelines.[5][6]

Introduction and Molecular Overview

This compound is a heterocyclic compound incorporating three key structural features: an aromatic isoquinoline ring system, a piperazine linker, and a tert-butyloxycarbonyl (Boc) protecting group. The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to increase the basicity and, in some cases, the water solubility of a molecule.[7] However, the large, hydrophobic isoquinoline group and the bulky, nonpolar Boc group significantly influence the overall physicochemical properties.

Understanding the solubility of this compound is paramount for any drug development campaign. It is a prerequisite for absorption, as a drug must be in solution to pass through biological membranes.[3] Therefore, early and accurate characterization of its solubility profile is essential for guiding lead optimization, selecting appropriate formulation strategies, and ensuring the reliability of biological screening data.[4][8]

Chemical Structure:

Physicochemical Characterization (Predicted)

While direct experimental data for this specific molecule is not publicly available, we can predict its key properties based on its constituent fragments and established chemical principles. These parameters are crucial for interpreting its solubility behavior.

| Property | Predicted Value/Comment | Rationale & Influence on Solubility |

| Molecular Weight | 355.44 g/mol | High molecular weight can negatively impact solubility. |

| pKa (most basic) | ~7.5 - 8.5 | Predicted for the unprotected piperazine nitrogen (N-4). This basic center means solubility will be highly dependent on pH, increasing significantly in acidic conditions (pH < pKa) due to salt formation. |

| pKa (weakly basic) | ~4.5 - 5.5 | Predicted for the isoquinoline nitrogen. Contributes to pH-dependent solubility but to a lesser extent than the piperazine nitrogen. |

| cLogP | ~3.5 - 4.5 | The large aromatic isoquinoline system and the lipophilic Boc group contribute to a high calculated LogP, suggesting poor intrinsic aqueous solubility. This aligns with the "like dissolves like" principle, indicating a preference for less polar environments.[9] |

| Hydrogen Bond Donors | 0 | The absence of N-H or O-H donors limits interactions with protic solvents like water. |

| Hydrogen Bond Acceptors | 5 | The two piperazine nitrogens, the isoquinoline nitrogen, and the two carbonyl oxygens can accept hydrogen bonds from protic solvents. |

Predicted Solubility Profile

Based on the physicochemical properties outlined above, a predicted solubility profile in common pharmaceutical solvents is presented below. This profile serves as a working hypothesis to be confirmed by experimental measurement using the protocol in Section 5.

| Solvent/Medium | Solvent Type | Predicted Solubility | Rationale |

| Aqueous Buffer, pH 7.4 | Polar Protic | Very Low (<0.01 mg/mL) | At physiological pH, the molecule is largely in its neutral, free base form. The high cLogP dominates, leading to poor aqueous solubility. |

| Aqueous Buffer, pH 2.0 | Polar Protic | Moderate to High (>1 mg/mL) | At low pH, the basic nitrogen atoms (primarily the piperazine N-4) will be protonated, forming a cationic salt. This salt form has vastly improved aqueous solubility.[10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High (>50 mg/mL) | DMSO is a powerful, versatile organic solvent capable of dissolving a wide range of compounds, including those with poor aqueous solubility. |

| Ethanol | Polar Protic | Moderate | Ethanol's polarity is intermediate. It can interact with the polar groups of the molecule while also accommodating the nonpolar regions. |

| Methanol | Polar Protic | Moderate to High | Similar to ethanol but slightly more polar, potentially offering better solubilization. The parent piperazine scaffold is known to be soluble in methanol.[11] |

| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMSO and alcohols, expected to be a moderate solvent for this compound. |

| Hexane / Heptane | Nonpolar | Very Low (<0.01 mg/mL) | The molecule possesses significant polarity from its nitrogen and oxygen atoms, making it incompatible with highly nonpolar alkane solvents. |

Gold-Standard Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[12][13] This protocol is aligned with recommendations from the International Council for Harmonisation (ICH) and is considered the industry standard for generating data for Biopharmaceutics Classification System (BCS) assessment.[6][14]

Principle

An excess amount of the solid compound is suspended in a solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials & Equipment

-

This compound (crystalline solid)

-

Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; Water; Ethanol; DMSO)

-

Calibrated analytical balance

-

Glass vials (e.g., 4 mL or 8 mL) with Teflon-lined screw caps

-

Orbital shaker or rotator within a temperature-controlled incubator (set to 37 ± 1°C for BCS buffers)

-

Centrifuge capable of holding the vials

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Validated HPLC method with a UV detector for quantification

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. An amount sufficient to be visible at the end of the experiment (e.g., 2-5 mg) should be added to ~2 mL of the chosen solvent. The key is to ensure that a solid phase remains, guaranteeing saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for organic solvents or 37°C for aqueous buffers). Agitate the samples for a predetermined time.

-

Causality: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the rapid attainment of equilibrium.[15] A 24-hour period is common, but the time to reach equilibrium should be validated. This is done by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.[15]

-

-

Phase Separation: After equilibration, allow the vials to stand briefly to let the larger particles settle. To separate the saturated solution from the excess solid, centrifuge the vials at high speed.

-

Causality: Centrifugation pellets the undissolved solid, allowing for the clear supernatant to be sampled without disturbing the equilibrium.

-

-

Sample Collection: Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Causality: Filtration removes any remaining microscopic particulate matter that could otherwise dissolve upon dilution and falsely elevate the measured concentration.[16] The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter material.

-

-

Dilution & Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. Quantify the concentration against a standard calibration curve using a validated HPLC-UV method.

-

pH Verification: For aqueous buffer experiments, the pH of the final saturated solution must be measured to ensure it has not shifted significantly during the experiment.[6][14]

-

Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Conclusion

This compound is predicted to be a poorly water-soluble compound at neutral pH, a characteristic driven by its significant aromatic and aliphatic hydrocarbon content. However, due to the presence of basic nitrogen centers, its solubility is expected to increase dramatically under acidic conditions. It is likely to be freely soluble in polar aprotic solvents like DMSO. While these predictions provide a strong directional guide for initial formulation and assay development, they must be substantiated with robust experimental data. The detailed shake-flask protocol provided herein represents a self-validating and authoritative method to definitively characterize the thermodynamic solubility of this compound, generating the critical data needed to advance its development.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

-

How To Predict Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. Available at: [Link]

-

The Importance of Solubility for New Drug Molecules. Molecules. Available at: [Link]

- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books.

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

solubility experimental methods.pptx. Slideshare. Available at: [Link]

-

Shake Flask Method Summary. BioAssay Systems. Available at: [Link]

-

Piperazine. Solubility of Things. Available at: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. NIH. Available at: [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]

-

Piperazine. Wikipedia. Available at: [Link]

-

ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. Available at: [Link]

-

Piperazine. PubChem - NIH. Available at: [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. Available at: [Link]

-

What are the physical properties of piperazine?. Blog. Available at: [Link]

-

ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. Available at: [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. EMA. Available at: [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. connectjournals.com [connectjournals.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. ema.europa.eu [ema.europa.eu]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Preliminary Stability Assessment of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Foreword: Navigating the Critical Path of Early-Stage Drug Development

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is fraught with challenges. Among the most critical hurdles in this early-phase development is the comprehensive characterization of a compound's stability profile. An unstable molecule can lead to loss of potency, the formation of potentially toxic degradants, and ultimately, the failure of a promising therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth technical framework for conducting a preliminary stability assessment of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate. This molecule, with its unique constellation of isoquinoline and piperazine moieties, presents a fascinating case study for understanding potential degradation pathways and establishing a robust analytical control strategy. Our approach is grounded in the principles of scientific integrity, drawing from established regulatory guidelines and field-proven insights to offer a self-validating system for stability evaluation.

Introduction: The Significance of a Proactive Stability Assessment

The preliminary stability assessment is not merely a perfunctory exercise in data collection. Instead, it is a strategic imperative that informs critical decisions in the drug development pipeline. By subjecting this compound to a battery of stress conditions, we can proactively identify its intrinsic liabilities, elucidate potential degradation pathways, and develop a stability-indicating analytical method. This early understanding is paramount for guiding formulation development, defining appropriate storage conditions, and establishing a preliminary re-test period.

This guide will delineate a comprehensive strategy for the preliminary stability assessment of this compound, encompassing forced degradation studies, solid-state stability evaluation, and solution stability analysis. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" for each protocol.

Molecular Profile of this compound

A thorough understanding of the subject molecule's chemical architecture is the bedrock of a rational stability assessment.

| Property | Value | Source |

| CAS Number | 205264-33-1 | [1] |

| Molecular Formula | C₁₈H₂₃N₃O₂ | [1] |

| Molecular Weight | 313.39 g/mol | [1] |

| Chemical Structure | ||

| Caption: Chemical structure of this compound. |

The structure reveals several key features that may influence its stability:

-

Isoquinoline Ring: This nitrogen-containing aromatic heterocycle can be susceptible to oxidation and photolytic degradation. The nitrogen atom can also influence the reactivity of adjacent bonds.

-

Piperazine Ring: A non-aromatic, six-membered ring with two nitrogen atoms. The secondary amine within the piperazine ring is a potential site for oxidation and reactions with aldehydes or ketones.

-

Tert-butyl Carbamate (Boc) Group: This protecting group is known to be labile under acidic conditions, leading to its removal and the formation of the corresponding secondary amine.

-

Aminal-like Linkage: The C-N bond between the isoquinoline and piperazine rings is a potential site for hydrolysis, particularly under acidic or basic conditions.

Forced Degradation Studies: Unveiling Intrinsic Liabilities

Forced degradation, or stress testing, is the cornerstone of a preliminary stability assessment. By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and establish degradation pathways. These studies are crucial for the development and validation of a stability-indicating analytical method. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for these studies.[2][3] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being so extensive as to lead to secondary, irrelevant degradation pathways.[1][4]

Experimental Workflow for Forced Degradation

The following diagram illustrates the logical flow of a comprehensive forced degradation study.

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

The following protocols are designed to provide a starting point for the forced degradation studies of this compound.

3.2.1. Acidic and Basic Hydrolysis

-

Rationale: The aminal-like linkage and the Boc-protecting group are prime candidates for hydrolysis under acidic and basic conditions.

-

Protocol:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

For acidic hydrolysis, dilute the stock solution with 0.1 N hydrochloric acid to a final concentration of 0.1 mg/mL.

-

For basic hydrolysis, dilute the stock solution with 0.1 N sodium hydroxide to a final concentration of 0.1 mg/mL.

-

Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots before analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

3.2.2. Oxidative Degradation

-

Rationale: The nitrogen atoms in the isoquinoline and piperazine rings are susceptible to oxidation, potentially forming N-oxides.

-

Protocol:

-

Prepare a stock solution of the compound as described above.

-

Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 0.1 mg/mL.

-

Incubate the solution at room temperature.

-

Monitor the reaction at regular intervals.

-

Analyze the samples by HPLC.

-

3.2.3. Thermal Degradation

-

Rationale: To assess the intrinsic stability of the molecule at elevated temperatures, which can inform about its handling and storage requirements.

-

Protocol:

-

Place a known amount of the solid drug substance in a vial.

-

Expose the vial to a high temperature (e.g., 80°C) in a calibrated oven.

-

At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

-

For solution-state thermal stability, prepare a solution of the compound and incubate it at an elevated temperature (e.g., 60°C).

-

3.2.4. Photolytic Degradation

-

Rationale: Aromatic systems like the isoquinoline ring can absorb UV light, leading to photochemical degradation.

-

Protocol:

-

Expose the solid drug substance and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC.

-

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is a prerequisite for any meaningful stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose, often coupled with mass spectrometry (MS) for the identification of degradation products.[5][6][7]

Key Attributes of a Stability-Indicating Method

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Recommended HPLC-UV/MS Method Parameters (Starting Point)

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for a wide range of compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compound and its potential degradants. |

| Gradient | 5-95% B over 15 minutes | To separate compounds with a range of polarities. |

| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm ID column. |

| Column Temperature | 30°C | For reproducible retention times. |

| UV Detection | Diode Array Detector (DAD) | To monitor at multiple wavelengths and assess peak purity. |

| MS Detection | Electrospray Ionization (ESI) | For molecular weight determination and structural elucidation of degradants. |

Solid-State Stability Assessment

Many drug substances are handled and formulated as solids. Therefore, understanding their solid-state stability is crucial.[8][9]

Rationale and Key Considerations

Solid-state stability studies assess the impact of environmental factors such as temperature and humidity on the drug substance in its solid form. Key aspects to investigate include:

-

Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs can have different stabilities.

-

Hygroscopicity: The tendency of a substance to absorb moisture from the air.

-

Appearance: Changes in color or physical form.

Experimental Protocol for Solid-State Stability

-

Store accurately weighed samples of the drug substance in controlled environment chambers at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples.

-

Analyze the samples for:

-

Appearance: Visual inspection.

-

Assay and Degradation Products: Using the validated stability-indicating HPLC method.

-

Water Content: By Karl Fischer titration.

-

Polymorphic Form: By X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

-

Solution Stability Assessment

The stability of the drug substance in solution is important for the preparation of analytical solutions and for the development of liquid formulations.[10][11]

Rationale and Key Considerations

This study evaluates the stability of the compound in various solvents and at different pH values, which is critical for:

-

Analytical Method Development: Ensuring the integrity of the sample and standard solutions during analysis.

-

Formulation Development: Identifying suitable solvent systems for potential liquid dosage forms.

Experimental Protocol for Solution Stability

-

Prepare solutions of the drug substance in various relevant solvents (e.g., water, buffers at different pH values, organic solvents used in analysis) at a known concentration.

-

Store the solutions under different conditions (e.g., refrigerated, room temperature, protected from light).

-